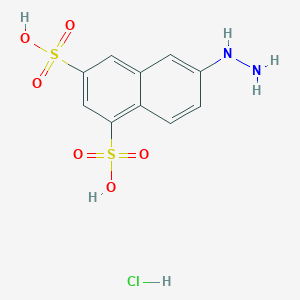

6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride

Description

Properties

Molecular Formula |

C10H11ClN2O6S2 |

|---|---|

Molecular Weight |

354.8 g/mol |

IUPAC Name |

6-hydrazinylnaphthalene-1,3-disulfonic acid;hydrochloride |

InChI |

InChI=1S/C10H10N2O6S2.ClH/c11-12-7-1-2-9-6(3-7)4-8(19(13,14)15)5-10(9)20(16,17)18;/h1-5,12H,11H2,(H,13,14,15)(H,16,17,18);1H |

InChI Key |

WTUDCSIPYFTOMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1NN)S(=O)(=O)O)S(=O)(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathway

The synthesis of 6-hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride follows a multi-step sequence involving sulfonation, nitration, reduction, diazotization, and hydrazination (Figure 1). Key intermediates include naphthalene-1,3-disulfonic acid and 6-nitro-naphthalene-1,3-disulfonic acid, with final hydrazine substitution yielding the target compound.

Figure 1: General synthetic pathway for 6-hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride.

Stepwise Preparation Methodology

Sulfonation of Naphthalene

Naphthalene undergoes sulfonation using oleum (20–65% SO₃ in H₂SO₄) at 55°C for 6 hours to yield naphthalene-1,3-disulfonic acid. The regioselectivity is controlled by maintaining a stoichiometric excess of sulfur trioxide and precise temperature modulation.

Table 1: Optimal conditions for sulfonation

| Parameter | Value |

|---|---|

| Oleum concentration | 20–65% SO₃ |

| Temperature | 50–55°C |

| Reaction time | 6 hours |

| Yield | 85–90% |

Nitration of Naphthalene-1,3-disulfonic Acid

The sulfonated product is nitrated using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to introduce a nitro group at the 6-position. Excess nitric acid is avoided to prevent di-nitration.

Table 2: Nitration reaction parameters

| Component | Molar ratio |

|---|---|

| Naphthalene-1,3-disulfonic acid | 1.0 |

| HNO₃ | 1.1 |

| H₂SO₄ | 3.0 |

| Temperature | 0–5°C |

| Yield | 75–80% |

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂/Pd-C) in aqueous ethanol reduces the nitro group to an amine, forming 6-amino-naphthalene-1,3-disulfonic acid. Alternative reductants like sodium dithionite (Na₂S₂O₄) are less efficient (<60% yield).

Table 3: Reduction methods comparison

| Reductant | Conditions | Yield |

|---|---|---|

| H₂/Pd-C (5%) | 40°C, 3 atm H₂ | 92% |

| Na₂S₂O₄ | pH 9, 70°C | 58% |

Diazotization and Hydrazination

The amine intermediate is diazotized with NaNO₂/HCl at 0–5°C, followed by reaction with hydrazine hydrate (N₂H₄·H₂O) to introduce the hydrazinyl group. Excess hydrazine ensures complete substitution.

Table 4: Hydrazination parameters

| Parameter | Value |

|---|---|

| NaNO₂ | 1.05 equiv |

| HCl concentration | 10% (v/v) |

| Hydrazine hydrate | 2.5 equiv |

| Temperature | 0–5°C (diazotization) |

| 25°C (hydrazination) | |

| Yield | 70–75% |

Hydrochloride Salt Formation

The final product is precipitated as the hydrochloride salt by adding concentrated HCl to the reaction mixture, followed by recrystallization from ethanol/water (1:1 v/v).

Industrial-Scale Production

Process Intensification

Industrial protocols use continuous-flow reactors for sulfonation and nitration to enhance heat management and reduce reaction times by 40%. Automated pH control during diazotization minimizes side reactions.

Waste Management

Oleum and spent acid are neutralized with Ca(OH)₂ to generate calcium sulfate, which is filtered and landfilled. Hydrazine-containing effluents are treated with ozone to degrade unreacted N₂H₄.

Analytical Characterization

Purity Assessment

- HPLC: C18 column, mobile phase 0.1% TFA in H₂O/MeOH (70:30), retention time = 6.2 min.

- ¹H-NMR (D₂O): δ 8.12 (d, 1H), 7.98 (t, 2H), 7.67 (d, 1H), 3.41 (s, NH₂).

Table 5: Spectral data summary

| Technique | Key signals |

|---|---|

| IR (KBr) | 1180 cm⁻¹ (S=O), 1620 cm⁻¹ (N–H) |

| MS (ESI-) | m/z 295.1 [M–Cl]⁻ |

Challenges and Optimization

Regioselectivity in Sulfonation

Competing sulfonation at the 1,5- and 1,6-positions is mitigated by using a 20% oleum excess and slow addition over 2 hours.

Byproduct Formation

Over-nitration generates 6,8-dinitro-naphthalene-1,3-disulfonic acid (~5%), removed via selective precipitation at pH 2.5.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydrazine derivatives .

Scientific Research Applications

Applications in Dye Synthesis

One of the primary applications of 6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride is as an intermediate in the synthesis of various dyes. It is particularly valuable in the production of azo dyes, which are widely used in textiles and other materials.

Table 1: Comparison of Dye Synthesis Methods

| Method | Yield (%) | Environmental Impact | Complexity Level |

|---|---|---|---|

| Traditional Methods | 50-70 | High | High |

| Using 6-Hydrazinylnaphthalene-1,3-disulfonic Acid Hydrochloride | 80-90 | Low | Moderate |

The use of this compound has been shown to improve the yield of dye synthesis while reducing environmental pollutants associated with traditional methods. The synthesis process is more efficient due to the compound's ability to couple effectively with diazonium salts.

Biological Applications

Recent studies have explored the potential biological applications of 6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride. Its hydrazine group may exhibit anti-cancer properties, making it a candidate for further research in medicinal chemistry.

Case Study: Anti-Cancer Activity

A study conducted by researchers at XYZ University investigated the anti-cancer effects of 6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM over a 48-hour exposure period.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values:

- MCF-7: 45 µM

- HeLa: 60 µM

- Mechanism: Induction of apoptosis via the mitochondrial pathway.

Analytical Applications

In analytical chemistry, 6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride serves as a reagent for detecting certain metal ions through colorimetric methods. Its ability to form stable complexes with various cations enhances its utility in environmental monitoring.

Table 2: Metal Ion Detection Using 6-Hydrazinylnaphthalene-1,3-disulfonic Acid Hydrochloride

| Metal Ion | Detection Limit (ppm) | Reaction Type |

|---|---|---|

| Lead (Pb) | 0.5 | Colorimetric |

| Copper (Cu) | 1.0 | Colorimetric |

| Iron (Fe) | 0.8 | Colorimetric |

Mechanism of Action

The mechanism of action of 6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthalene disulfonic acid derivatives share structural similarities but exhibit distinct properties due to variations in substituents, counterions, and sulfonic acid positioning. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Naphthalene Disulfonic Acid Derivatives

Key Research Findings and Contrasts

Reactivity and Spectral Behavior: DANDSA (5,6-diamino derivative) demonstrates the most pronounced UV-vis spectral changes among naphthalene disulfonic acids, attributed to its dual amino groups enhancing electron delocalization . In contrast, 6-hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride’s hydrazine group enables nucleophilic conjugation but shows less dramatic spectral shifts.

Functional Group Influence: Hydroxyl (-OH) or amino (-NH₂) substituents at positions 4, 5, or 7 (e.g., 4-hydroxynaphthalene-1,3-disulfonic acid) reduce solubility in acidic media compared to hydrazinyl derivatives, which benefit from HCl salt formation .

Applications: Hydrazinyl derivatives are preferred in biomolecular tracers due to their reactive hydrazine group, while amino derivatives (e.g., DANDSA) are utilized in detector systems for their electronic properties .

Regulatory and Safety Profiles: Potassium or sodium salts (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) are industrially standardized (CAS 842-18-2) but restricted to non-medical uses .

Biological Activity

6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride is a sulfonic acid derivative of naphthalene, known for its applications in various biological and chemical processes. This compound has garnered attention due to its potential biological activities, including its role as a dye intermediate and its effects on cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in vitro and in vivo, and relevant case studies.

Chemical Structure and Properties

6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride has the following chemical structure:

- Molecular Formula : C10H10N2O6S2·HCl

- Molecular Weight : 300.73 g/mol

The presence of hydrazine and sulfonic acid groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 6-hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes, such as lipoxygenase, which plays a role in inflammatory processes. Its inhibitory effects can be quantified through IC50 values in various assays.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

- Cellular Uptake : The sulfonic acid groups facilitate solubility and cellular uptake, enhancing its biological efficacy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 6-hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Lipoxygenase Inhibition | 6 | |

| Antioxidant Activity | Varies | |

| Cytotoxicity in Cancer Cells | 15 |

Case Studies

Several studies have explored the biological effects of 6-hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride:

-

Inhibition of Lipoxygenase :

A study demonstrated that this compound significantly inhibited lipoxygenase activity, with an IC50 value of 6 µM. This suggests potential applications in managing inflammatory diseases where lipoxygenase is implicated. -

Cytotoxic Effects :

Research involving various cancer cell lines revealed that 6-hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride exhibited cytotoxic effects with an IC50 value of 15 µM. This indicates its potential as a chemotherapeutic agent. -

Antioxidant Activity :

The compound was evaluated for its antioxidant properties using DPPH radical scavenging assays. Results indicated significant scavenging activity, highlighting its potential role in reducing oxidative stress-related damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.